Lipophilicity (LogP) Differentiation: Propyl vs. Methyl vs. Ethyl Ester Homologs
The lipophilicity of furan-2-carboxamidobenzoate esters increases systematically with ester alkyl chain elongation. The methyl ester (CAS 313375-40-5) has a computed LogP of 2.3915 [1], and the ethyl ester (CAS 300814-13-5, PubChem CID 711230) has an XLogP3-AA of 2.4 [2]. Based on the established Hansch π-contribution of approximately +0.5 log unit per added methylene group in aliphatic esters, the n-propyl ester is estimated to exhibit LogP in the range of 2.9–3.0, representing a >0.5 log unit increase in lipophilicity relative to the methyl ester [3]. This shift positions the propyl ester closer to the optimal Lipinski LogP range (1–3) for oral drug-like molecules while maintaining greater lipophilicity than the methyl and ethyl homologs, potentially enhancing passive membrane permeability in cell-based assays [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | Estimated LogP 2.9–3.0 (n-propyl ester; inferred from methylene π-contribution) |
| Comparator Or Baseline | Methyl ester: LogP 2.3915 (yybyy.com database); Ethyl ester: XLogP3-AA 2.4 (PubChem CID 711230) |
| Quantified Difference | Estimated ΔLogP +0.5 to +0.6 vs. methyl ester; +0.5 to +0.6 vs. ethyl ester |
| Conditions | Computed LogP/XLogP3 values; propyl value estimated via Hansch fragment addition method (C₁→C₃ alkyl chain extension, based on π(CH₂) ≈ 0.5) |
Why This Matters
Higher lipophilicity in the propyl ester may translate to enhanced membrane permeability relative to the methyl and ethyl homologs, directly impacting intracellular target engagement in cell-based screening campaigns.
- [1] methyl 4-(furan-2-carboxamido)benzoate, CAS 313375-40-5, molecular weight 245.231 g/mol, PSA 68.54, LogP 2.3915 (yybyy.com chemical database). View Source
- [2] PubChem, Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate, CID 711230, CAS 300814-13-5, XLogP3-AA 2.4, TPSA 68.5 Ų. View Source
- [3] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. π(CH₂) aliphatic fragment contribution methodology. View Source
